![molecular formula C23H25F2N3O2 B12502884 (4-Fluorophenyl)(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone](/img/structure/B12502884.png)
(4-Fluorophenyl)(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that features a piperidine and piperazine ring, both of which are substituted with fluorobenzoyl and fluorophenyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with piperidine to form 1-(4-fluorobenzoyl)piperidine. This intermediate is then reacted with 4-(4-fluorophenyl)piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-purity reagents and solvents is also critical to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of fluorinated aromatic compounds with biological systems.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The fluorobenzoyl and fluorophenyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorobenzyl)piperazine: This compound shares the piperazine ring and fluorobenzyl group but lacks the piperidine and carbonyl functionalities.
4-(4-Fluorobenzyl)piperidine: Similar in structure but differs in the substitution pattern and functional groups.
Uniqueness
1-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both piperidine and piperazine rings, each substituted with fluorinated aromatic groups. This dual substitution pattern can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H25F2N3O2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
[1-(4-fluorobenzoyl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H25F2N3O2/c24-19-3-1-17(2-4-19)22(29)27-11-9-18(10-12-27)23(30)28-15-13-26(14-16-28)21-7-5-20(25)6-8-21/h1-8,18H,9-16H2 |
Clave InChI |
LLSPQMKJUUQYHE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


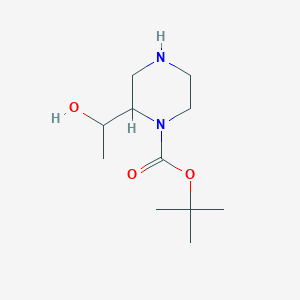
![5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid](/img/structure/B12502810.png)
![2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B12502811.png)
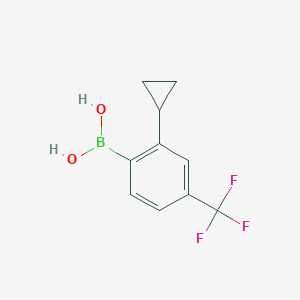
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]](/img/structure/B12502827.png)
![1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea](/img/structure/B12502835.png)
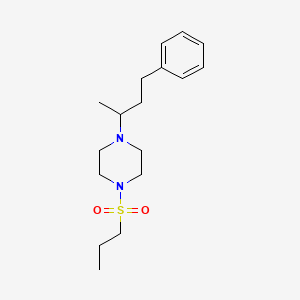
![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)
![Methyl 3-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502858.png)
![4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid](/img/structure/B12502867.png)
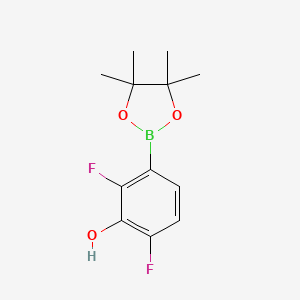
![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B12502871.png)
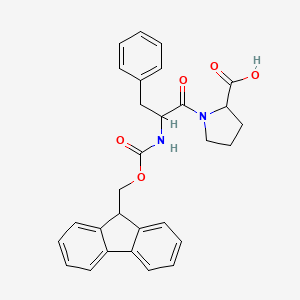
![(N-methyl-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)acetic acid](/img/structure/B12502875.png)
